2-(4-Ethoxyphenyl)thiazole

Description

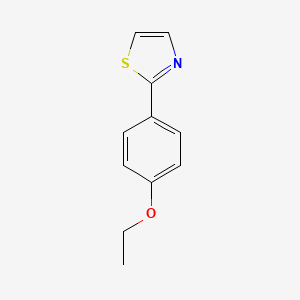

2-(4-Ethoxyphenyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a 4-ethoxyphenyl group at the 2-position. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings, known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring confers electron-donating characteristics, influencing the compound’s electronic distribution, solubility, and intermolecular interactions. This structural motif is critical in drug design, particularly for targeting enzymes or receptors where π–π stacking and hydrophobic interactions are essential .

Properties

Molecular Formula |

C11H11NOS |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

2-(4-ethoxyphenyl)-1,3-thiazole |

InChI |

InChI=1S/C11H11NOS/c1-2-13-10-5-3-9(4-6-10)11-12-7-8-14-11/h3-8H,2H2,1H3 |

InChI Key |

IUFJZDJPICSUQD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds:

2-(4-(Trifluoromethyl)phenyl)thiazole () : The trifluoromethyl (-CF₃) group is electron-withdrawing, enhancing electrophilicity and altering binding interactions. Docking studies show strong π–π interactions with Trp286 in acetylcholinesterase (AChE), comparable to donepezil .

2-(4-Chlorophenyl)thiazole () : The chloro (-Cl) substituent increases lipophilicity and antifungal potency (MIC₉₀ = 1.95 µg/mL against C. albicans), outperforming ketoconazole .

2-(4-Methoxyphenyl)thiazole () : Methoxy (-OCH₃) shares electronic similarity with ethoxy but has reduced steric bulk. In HIV-1 RT inhibitors, this group enhances dual inhibition of polymerase and ribonuclease functions .

2-(4-Nitrophenyl)thiazole (): The nitro (-NO₂) group is strongly electron-withdrawing, associated with carcinogenicity in rats but critical for enzyme induction .

Electronic Effects:

Insights:

- Antifungal Activity : Chlorophenyl derivatives (e.g., 2l) outperform ethoxyphenyl analogs due to increased lipophilicity and membrane penetration .

- Enzyme Inhibition : Ethoxy and methoxy groups favor AChE and HIV-1 RT binding via π–π interactions, while nitro groups correlate with toxicity .

- Safety Profile: Ethoxyphenyl derivatives are likely safer than nitrophenyl analogs, which show carcinogenic risks .

Physicochemical Properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.